Bicyclomycin benzoate Bicyclomycin benzoate Bicyclomycin benzoate(cas 37134-40-0) is an antibiotic exhibiting activity against a broad spectrum of Gram-negative bacteria and against the Gram-positive bacterium.  The primary action of bicyclomycin is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli. At the lethal level, bicyclomycin is shown to inhibit the synthesis of RNA and protein in the growing cells of E. coli 15 THU. Bicyclomycin targets the rho transcription termination factor in Escherichia coli. Bicyclomycin is a modest rho inhibitor, can disrupt the rho molecular machinery thereby leading to a catastrophic effect caused by the untimely overproduction of proteins not normally expressed constitutively, thus leading to a toxic effect on the cells. 
Brand Name: Vulcanchem
CAS No.: 37134-40-0
VCID: VC0021533
InChI: InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18+,19-/m0/s1
SMILES: CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O
Molecular Formula: C19H22N2O8
Molecular Weight: 406.4

Bicyclomycin benzoate

CAS No.: 37134-40-0

Reference Standards

VCID: VC0021533

Molecular Formula: C19H22N2O8

Molecular Weight: 406.4

Bicyclomycin benzoate - 37134-40-0

CAS No. 37134-40-0
Product Name Bicyclomycin benzoate
Molecular Formula C19H22N2O8
Molecular Weight 406.4
IUPAC Name [(2S,3S)-2,3-dihydroxy-3-[(1S,6R)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate
Standard InChI InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18+,19-/m0/s1
Standard InChIKey YYGLCPHONATYBU-FZDIXFNVSA-N
SMILES CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O
Appearance White solid
Description Bicyclomycin benzoate(cas 37134-40-0) is an antibiotic exhibiting activity against a broad spectrum of Gram-negative bacteria and against the Gram-positive bacterium.  The primary action of bicyclomycin is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli. At the lethal level, bicyclomycin is shown to inhibit the synthesis of RNA and protein in the growing cells of E. coli 15 THU. Bicyclomycin targets the rho transcription termination factor in Escherichia coli. Bicyclomycin is a modest rho inhibitor, can disrupt the rho molecular machinery thereby leading to a catastrophic effect caused by the untimely overproduction of proteins not normally expressed constitutively, thus leading to a toxic effect on the cells. 
Synonyms FR2054
Reference 1. Angew Chem Int Ed Engl. 2018 Jan 15;57(3):719-723. doi: 10.1002/anie.201710529.
Epub 2017 Dec 12.

A Six-Oxidase Cascade for Tandem C-H Bond Activation Revealed by Reconstitution
of Bicyclomycin Biosynthesis.

Meng S(1), Han W(1), Zhao J(1), Jian XH(1), Pan HX(1), Tang GL(1).

Author information:
(1)State Key Laboratory of Bio-organic and Natural Products Chemistry, Shanghai
Institute of Organic Chemistry, University of Chinese Academy of Sciences,
Chinese Academy of Sciences, 345 Lingling Road, Shanghai, 200032, China.

As a commercial antibiotic, bicyclomycin (BCM) is currently the only known
natural product targeting the transcription termination factor rho. It belongs to
a family of highly functionalized diketopiperazine (DKP) alkaloids and bears a
unique O-bridged bicyclo[4.2.2]piperazinedione ring system, a C1 triol, and
terminal exo-methylene groups. We have identified and characterized the BCM
biosynthetic pathway by heterologous biotransformations, in vitro biochemical
assays, and one-pot enzymatic synthesis. A tRNA-dependent cyclodipeptide synthase
guides the heterodimerization of leucine and isoleucine to afford the DKP
precursor; subsequently, six redox enzymes, including five α-ketoglutarate/Fe2+
-dependent dioxygenases and one cytochrome P450 monooxygenase, regio- and
stereoselectively install four hydroxy groups (primary, secondary, and two
tertiary), an exo-methylene moiety, and a medium-sized bridged ring through the
functionalization of eight unactivated C-H bonds.



2. Biochemistry. 2018 Jan 9;57(1):61-65. doi: 10.1021/acs.biochem.7b00943. Epub 2017
Nov 7.

Identification of the Biosynthetic Pathway for the Antibiotic Bicyclomycin.

Patteson JB(1), Cai W(1), Johnson RA(1), Santa Maria KC(1), Li B(1).

Author information:
(1)Department of Chemistry, University of North Carolina at Chapel Hill , Chapel
Hill, North Carolina 27599, United States.

Diketopiperazines (DKPs) make up a large group of natural products with diverse
structures and biological activities. Bicyclomycin is a broad-spectrum DKP
antibiotic with unique structure and function: it contains a highly oxidized
bicyclic [4.2.2] ring and is the only known selective inhibitor of the bacterial
transcription termination factor, Rho. Here, we identify the biosynthetic gene
cluster for bicyclomycin containing six iron-dependent oxidases. We demonstrate
that the DKP core is made by a tRNA-dependent cyclodipeptide synthase, and
hydroxylations on two unactivated sp3 carbons are performed by two mononuclear
iron, α-ketoglutarate-dependent hydroxylases. Using bioinformatics, we also
identify a homologous gene cluster prevalent in a human pathogen Pseudomonas
aeruginosa. We detect bicyclomycin by overexpressing this gene cluster and
establish P. aeruginosa as a new producer of bicyclomycin. Our work uncovers the
biosynthetic pathway for bicyclomycin and sheds light on the intriguing oxidation
chemistry that converts a simple DKP into a powerful antibiotic.



3. Curr Drug Targets Infect Disord. 2005 Sep;5(3):273-95.

The molecular basis for the mode of action of bicyclomycin.

Kohn H(1), Widger W.

Author information:
(1)Division of Medicinal Chemistry and Natural Products, School of Pharmacy,
University of North Carolina at Chapel Hill, Chapel Hill, NC 27599-7360, USA.
Harold_Kohn@unc.edu

Bicyclomycin (1) is a clinically useful antibiotic exhibiting activity against a
broad spectrum of Gram-negative bacteria and against the Gram-positive bacterium,
Micrococcus luteus. Bicyclomycin has been used to treat diarrhea in humans and
bacterial diarrhea in calves and pigs and is marketed by Fujisawa (Osaka, Japan)
under the trade name Bicozamycin. The structure of 1 is unique among antibiotics,
and our studies document that its mechanism of action is novel. Early mechanistic
proposals suggested that 1 reacted with nucleophiles (e.g., a protein sulfhydryl
group) necessary for the remodeling the peptidoglycan assembly within the
bacterial cell wall. We, however, showed that 1 targeted the rho transcription
termination factor in Escherichia coli. The rho protein is integral to the
expression of many gene products in E. coli and other Gram-negative bacteria, and
without rho the cell losses viability. Rho is a member of the RecA-type ATPase
class of enzymes that use nucleotide contacts to couple oligonucleotide
translocation to ATP hydrolysis. Bicyclomycin is the only known selective
inhibitor of rho. In this article, we integrate the evidence obtained from
bicyclomycin structure-activity studies, site-directed mutagenesis
investigations, bicyclomycin affinity labels, and biochemical and biophysical
measurements with recent X-ray crystallographic images of the bicyclomycin-rho
complex to define the rho antibiotic binding site and to document the pathway for
rho inhibition by 1. Together, the structural and functional studies demonstrate
how 1, a modest rho inhibitor, can disrupt the rho molecular machinery thereby
leading to a catastrophic effect caused by the untimely overproduction of
proteins not normally expressed constitutively, thus leading to a toxic effect on
the cells.



4. Structure. 2005 Jan;13(1):99-109.

Structural mechanism of inhibition of the Rho transcription termination factor by
the antibiotic bicyclomycin.

Skordalakes E(1), Brogan AP, Park BS, Kohn H, Berger JM.

Author information:
(1)Department of Molecular and Cell Biology, University of California, Berkeley,
California 94720, USA.

Rho is a hexameric RNA/DNA helicase/translocase that terminates transcription of
select genes in bacteria. The naturally occurring antibiotic, bicyclomycin (BCM),
acts as a noncompetitive inhibitor of ATP turnover to disrupt this process. We
have determined three independent X-ray crystal structures of Rho complexed with
BCM and two semisynthetic derivatives,
5a-(3-formylphenylsulfanyl)-dihydrobicyclomycin (FPDB) and 5a-formylbicyclomycin
(FB) to 3.15, 3.05, and 3.15 A resolution, respectively. The structures show that
BCM and its derivatives are nonnucleotide inhibitors that interact with Rho at a
pocket adjacent to the ATP and RNA binding sites in the C-terminal half of the
protein. BCM association prevents ATP turnover by an unexpected mechanism,
occluding the binding of the nucleophilic water molecule required for ATP
hydrolysis. Our data explain why only certain elements of BCM have been amenable
to modification and serve as a template for the design of new inhibitors.
PubChem Compound 91618023
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator